molecular formula C11H9F6NO B2382925 N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide CAS No. 297140-58-0

N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide

Cat. No. B2382925
M. Wt: 285.189
InChI Key: VAJIGDUZNJPCLM-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a solvent that has attracted attention in recent years due to its unique features compared to its non-fluoro analogue isopropanol . It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .


Synthesis Analysis

1,1,1,3,3,3-Hexafluoropropane is manufactured by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in gas phase at temperature between 250-400 °C, in presence of a catalyst in the form of trivalent chromium (e.g. chromium (III) chloride) supported on carbon with low content of specific impurities .


Chemical Reactions Analysis

HFIP has been used in transition metal-catalyzed C–H bond functionalization reactions . It is also an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .


Physical And Chemical Properties Analysis

1,1,1,3,3,3-Hexafluoropropane is a colorless gas, usually available in the form of a liquid gas . It has a melting point of -98.0 to -93.6 °C and a boiling point of -1.4 to -0.7 °C . Its solubility in water is 724 mg/l .

Safety And Hazards

1,1,1,3,3,3-Hexafluoropropane is a greenhouse gas; its global warming potential is 9810 . It is harmful if inhaled, swallowed, or in contact with skin, and it causes severe skin burns and eye damage .

properties

IUPAC Name

N-[3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO/c1-6(19)18-8-4-2-3-7(5-8)9(10(12,13)14)11(15,16)17/h2-5,9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJIGDUZNJPCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide

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